N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a pyrazole ring, and a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Pyrazole Ring Formation: The pyrazole ring is often synthesized via condensation reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: The furan and pyrazole rings are then coupled using appropriate linkers and reagents.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan and pyrazole rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the amide group or the aromatic rings, resulting in the formation of amines or reduced aromatic systems.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the amide group can produce the corresponding amine.
Scientific Research Applications
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Chemical Biology: It serves as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism by which N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide: Lacks the methoxy group on the phenyl ring.
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(4-hydroxyphenyl)propanamide: Contains a hydroxy group instead of a methoxy group.
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(4-chlorophenyl)propanamide: Contains a chloro group on the phenyl ring.
Uniqueness
The presence of the methoxy group in N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-16-8-5-15(6-9-16)7-10-19(23)20-14-17(18-4-2-13-25-18)22-12-3-11-21-22/h2-6,8-9,11-13,17H,7,10,14H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWCKAOYMCWISN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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